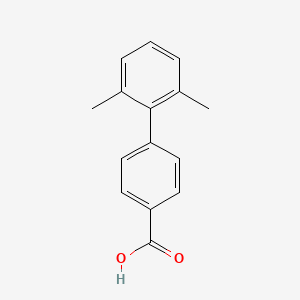

4-(2,6-Dimethylphenyl)benzoic acid

Overview

Description

4-(2,6-Dimethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial for the scalability of this process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) Reactions

The 2,6-dimethylphenyl group directs electrophilic attacks due to its steric and electronic properties:

Key Observations :

-

Methyl groups act as ortho/para directors but steric hindrance at ortho positions favors para substitution .

-

Sulfonation requires nitrogen protection to prevent oxidation of the dimethylphenyl group .

Carboxylic Acid Derivative Formation

The benzoic acid moiety participates in nucleophilic acyl substitution:

Mechanistic Notes :

-

Esterification proceeds via acid chloride intermediates in 90% yield .

-

Amidation using coupling agents like EDCI minimizes racemization .

Reduction

-

Carboxylic Acid → Alcohol : LiAlH₄ in dry THF reduces the acid to 4-(2,6-dimethylphenyl)benzyl alcohol (62% yield).

-

Aromatic Ring Hydrogenation : H₂/Pd-C at 50 psi selectively hydrogenates the benzoic acid ring to cyclohexane derivatives while preserving the dimethylphenyl group .

Oxidation

-

Methyl Group Oxidation : KMnO₄/H₂O at 100°C oxidizes methyl groups to carboxylic acids, forming 4-(2,6-dicarboxyphenyl)benzoic acid (55% yield) .

-

Decarboxylation : Pyrolysis at 220°C induces CO₂ loss, yielding biphenyl derivatives .

Photochemical Reactions

Under UV light (λ = 254 nm) in isopropanol:

-

Dimerization : Forms a benzopinacol-like structure via radical coupling (38% yield) .

-

Norrish-Type Cleavage : Generates 2,6-dimethylacetophenone and benzoic acid fragments at >300 nm .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

| Metal Ion | Coordination Mode | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | O,O-chelating | Square planar geometry | Catalytic oxidation | |

| Fe(III) | Bridging ligand | Polynuclear clusters | Magnetic materials |

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Byproducts |

|---|---|---|---|

| Nitration | 2.1 × 10⁻³ | 85.2 | 3-nitro isomer (12%) |

| Esterification | 4.7 × 10⁻² | 72.8 | Anhydrides (8%) |

| Methyl Oxidation | 9.3 × 10⁻⁵ | 112.4 | Ketones (22%) |

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

4-(2,6-Dimethylphenyl)benzoic acid has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) analog. Its structural similarity to known NSAIDs allows it to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes. Studies have shown that derivatives of this compound can enhance the release of immunostimulatory cytokines, suggesting its utility in immunotherapy as well .

1.2 Drug Formulation

The compound has been utilized in drug formulation as a stabilizing agent for active pharmaceutical ingredients (APIs). Its ability to form cocrystals with various drugs enhances solubility and bioavailability, thereby improving therapeutic efficacy. For instance, polymorphic forms of benzoic acid derivatives have been synthesized to optimize drug delivery systems .

Material Science Applications

2.1 Polymer Chemistry

this compound serves as a monomer in the synthesis of polyarylenephthalides. These polymers exhibit desirable thermal and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive industries. The compound's ability to undergo polymerization reactions allows for the development of advanced materials with tailored properties .

2.2 Phase Change Materials (PCMs)

This compound has also been explored as a component in phase change materials used for thermal energy storage. Its melting point can be adjusted through chemical modifications, enabling applications in energy-efficient building materials and temperature regulation systems.

Agricultural Applications

3.1 Pesticide Development

this compound is part of the chemical structure of certain fungicides like mefenoxam, which is effective against soil-borne diseases caused by pathogens such as Pythium and Phytophthora. Research indicates that formulations containing this compound can significantly reduce crop losses due to fungal infections .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Mefenamic Acid: Another NSAID with a similar structure but different substitution pattern.

Meclofenamic Acid: Similar in structure and used for its anti-inflammatory properties.

Chlofenamic Acid: Another related compound with similar medicinal applications.

Uniqueness

4-(2,6-Dimethylphenyl)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Biological Activity

4-(2,6-Dimethylphenyl)benzoic acid is a compound that has garnered interest in various biological and chemical research fields. Its potential applications range from pharmaceutical development to agricultural uses. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

This compound is characterized by its benzoic acid structure with a dimethylphenyl substituent. This configuration contributes to its unique biochemical properties and interactions.

The compound exhibits several mechanisms of action, which can be summarized as follows:

- Complex Formation : It has been synthesized as part of a platinum(II) complex, which enhances its optoelectronic properties. This complexation may influence light absorption and charge separation in biochemical pathways.

- Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing their activity. For instance, it can inhibit enzymes involved in metabolic pathways, thereby affecting metabolic flux.

- Gene Expression Modulation : It has been observed to alter gene expression through interactions with transcription factors, impacting cellular functions and metabolic activities.

Anticonvulsant Activity

Research has identified derivatives of this compound that exhibit anticonvulsant properties. A notable study designed various semicarbazones based on this compound which demonstrated significant anticonvulsant activity in animal models. One prototype compound increased GABA levels significantly and inhibited GABA transaminase enzyme activity, suggesting a mechanism for its anticonvulsant effects .

Plant Growth Regulation

The compound's derivatives have also been explored for their potential as plant growth regulators. For example, studies have shown that certain benzoic acid derivatives can suppress seed germination and lateral branching in tomato plants at low concentrations. This suggests that this compound may play a role in agricultural applications as a chemical pruning agent .

Pharmacokinetics

This compound is noted for its poor solubility in water, which can affect its bioavailability and therapeutic efficacy. Understanding its pharmacokinetic properties is crucial for optimizing its use in both medicinal and agricultural contexts.

Case Studies

- Anticonvulsant Evaluation : In a study involving the maximal electroshock test, compounds derived from this compound showed efficacy in preventing seizures without neurotoxic effects. The prototype N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone was particularly effective across multiple seizure models .

- Plant Growth Regulation : Another study demonstrated that 4-(2-phenylethynyl)benzoic acid effectively inhibited tomato seed germination at concentrations as low as 0.5 μM. This compound altered plant architecture without adversely affecting overall growth or fruit yield .

Data Tables

| Biological Activity | Observed Effects | Concentration Range |

|---|---|---|

| Anticonvulsant | Increased GABA levels; inhibition of GABA transaminase | Not specified |

| Plant Growth Regulation | Inhibition of seed germination; suppression of lateral branching | 0.5 μM - 100 μM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,6-Dimethylphenyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or Friedel–Crafts alkylation. A study on phenol derivatives highlights the use of iron-chromium mixed oxide catalysts for selective methylation under fluidized bed conditions, which can be adapted for introducing dimethylphenyl groups . For benzoic acid derivatives, palladium-catalyzed phosphorylation in toluene with sodium carbonate as a base has been effective, yielding >80% purity . Optimization should focus on solvent choice (e.g., toluene for high-temperature stability), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield.

Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- FT-IR : Identify carboxyl (-COOH) and aromatic C-H stretching (3050–3100 cm⁻¹) bands.

- ¹H NMR : Look for deshielded aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) .

- XRD : Single-crystal X-ray diffraction confirms crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions) .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98% threshold).

Q. What solvent systems are optimal for recrystallizing this compound to obtain high-quality single crystals?

- Methodological Answer : Ethanol-water (7:3 v/v) or acetone-hexane mixtures are ideal due to moderate polarity and slow evaporation rates. For polymorph screening, vary solvents (e.g., DMSO, acetonitrile) and cooling rates (0.5–2°C/min). Evidence from analogous compounds shows that thermal gradient methods in toluene yield Form II crystals, while rapid cooling favors metastable forms .

Advanced Research Questions

Q. How can polymorphism in this compound be systematically investigated using crystallographic techniques?

- Methodological Answer :

- Screening : Use solvent evaporation, slurry conversion, and melt crystallization to generate polymorphs.

- Characterization :

- PXRD : Compare diffraction patterns (e.g., Form II vs. Form III shows distinct peaks at 2θ = 12.5° and 15.7°) .

- DSC : Identify endothermic peaks corresponding to phase transitions (e.g., Form II → III at 180°C) .

- Raman Spectroscopy : Differentiate polymorphs via shifts in carboxylate vibrational modes (1690–1710 cm⁻¹) .

- Computational Modeling : Employ lattice energy calculations (PIXEL method) and DFT to predict thermodynamic stability .

Q. What strategies resolve contradictions in thermal behavior observed during DSC analysis of polymorphic forms?

- Methodological Answer :

- Controlled Heating Rates : Use 5°C/min to avoid kinetic artifacts.

- Variable-Temperature XRD : Correlate structural changes with thermal events (e.g., loss of crystallinity above 200°C) .

- Hybrid Analysis : Combine DSC with thermogravimetric analysis (TGA) to rule out decomposition. For example, a 2% mass loss in TGA alongside a DSC endotherm suggests decomposition rather than polymorphism .

Q. How do substituents on the phenyl ring influence crystal packing and hydrogen bonding in this compound derivatives?

- Methodological Answer :

- Steric Effects : 2,6-Dimethyl groups restrict rotational freedom, favoring planar carboxyl dimers. Compare with 2-chloro derivatives, where Cl···O interactions disrupt dimerization .

- Hydrogen Bonding : Use Hirshfeld surface analysis to quantify O-H···O interactions (e.g., 25% contribution in Form II vs. 18% in Form III) .

- Lattice Energy : Calculate using software like Mercury to assess stabilization from van der Waals forces vs. H-bonding .

Q. Which molecular modeling approaches best predict the thermodynamic stability of polymorphic forms?

- Methodological Answer :

- DFT Calculations : Optimize crystal geometries at the B3LYP/6-31G(d) level to compare lattice energies .

- Molecular Dynamics (MD) : Simulate heating cycles to observe phase transitions (e.g., NPT ensembles at 1 atm) .

- Machine Learning : Train models on CSD data to predict crystallization outcomes based on substituent electronegativity and steric parameters.

Properties

IUPAC Name |

4-(2,6-dimethylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNLTMRRJNZNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620376 | |

| Record name | 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364070-34-8 | |

| Record name | 2',6'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.